molecular formula C16H17N3O2 B2537274 N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034575-24-9

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2537274
CAS No.: 2034575-24-9
M. Wt: 283.331
InChI Key: HULTUNLBWVMYGF-UHFFFAOYSA-N
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Description

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring, a phenyl group, and a pyridin-4-yloxy group, making it a unique and potentially bioactive molecule.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets . The specific targets and their roles would need further investigation.

Mode of Action

It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biological pathways

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and improve adme/tox results for drug candidates . The impact of these properties on the bioavailability of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide would need further investigation.

Result of Action

Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need further investigation.

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

Preparation Methods

The synthesis of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with phenyl isocyanate to form N-phenylpyrrolidine-1-carboxamide. This intermediate is then reacted with 4-hydroxypyridine in the presence of a suitable base to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and biological activities. The unique combination of the phenyl and pyridin-4-yloxy groups in this compound distinguishes it from other similar compounds and may contribute to its specific bioactivity .

Conclusion

This compound is a versatile and potentially bioactive compound with various applications in chemistry, biology, medicine, and industry. Its unique structure and ability to undergo different chemical reactions make it a valuable molecule for scientific research and industrial applications.

Properties

IUPAC Name

N-phenyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(18-13-4-2-1-3-5-13)19-11-8-15(12-19)21-14-6-9-17-10-7-14/h1-7,9-10,15H,8,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULTUNLBWVMYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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